1-(5-Chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position and an imidazole ring attached to an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-thiophene and imidazole as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an ethanone bridge between the thiophene and imidazole rings. This can be achieved through a series of steps including halogenation, nucleophilic substitution, and condensation reactions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, depending on its specific structure and functional groups
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-chloro-2-thiophenecarboxaldehyde and 5-chloro-2-thiophen-2-yl-7,8-dihydroquinoline-6-carboxamides share structural similarities.
Uniqueness: The presence of both thiophene and imidazole rings in 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone provides unique electronic and steric properties that can influence its reactivity and biological activity
This comprehensive overview highlights the significance of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
27088-04-6 |
---|---|
Molekularformel |
C9H7ClN2OS |
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C9H7ClN2OS/c10-9-2-1-8(14-9)7(13)5-12-4-3-11-6-12/h1-4,6H,5H2 |
InChI-Schlüssel |
GPWSYLSQKVUENC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CC(=O)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.